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molecular formula C13H12BrN3O B3036652 3-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole-5-carbonitrile CAS No. 395101-69-6

3-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole-5-carbonitrile

Cat. No. B3036652
M. Wt: 306.16 g/mol
InChI Key: IZJBRHVACFOJFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07208513B2

Procedure details

To a solution of 13.67 g (61.56 mmol) of 3-bromo-1H-indazole-5-carbonitrile and 2.06 g (10.8 mmol, 0.175 equiv.) of p-toluenesulfonic acid monohydrate in 247 mL of anhydrous tetrahydrofuran (THF) was added 11.2 mL (123 mmol, 2.00 equiv.) of 3,4-dihydro-2H-pyran. The mixture was refluxed under a nitrogen atmosphere for 14 h. The reaction was quenched with saturated aqueous sodium bicarbonate (sat. aq. NaHCO3). The mixture was extracted twice with EtOAc. The combined organics were washed with 2×sat. aq. NaHCO3, 1×sat. aq. NaCl, and dried over Na2SO4. Chromatography of the crude material on 200 g of silica gel using 30% EtOAc in hexanes afforded the title compound (14.34 g, 76% yield): ES-MS (m/z) 306 [M+1]+.
[Compound]
Name
hexanes
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
13.67 g
Type
reactant
Reaction Step Two
Quantity
2.06 g
Type
reactant
Reaction Step Two
Quantity
11.2 mL
Type
reactant
Reaction Step Two
Quantity
247 mL
Type
solvent
Reaction Step Two
Yield
76%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[C:10]2[C:5](=[CH:6][CH:7]=[C:8]([C:11]#[N:12])[CH:9]=2)[NH:4][N:3]=1.O.C1(C)C=CC(S(O)(=O)=O)=CC=1.[O:25]1[CH:30]=[CH:29][CH2:28][CH2:27][CH2:26]1>O1CCCC1>[Br:1][C:2]1[C:10]2[C:5](=[CH:6][CH:7]=[C:8]([C:11]#[N:12])[CH:9]=2)[N:4]([CH:26]2[CH2:27][CH2:28][CH2:29][CH2:30][O:25]2)[N:3]=1 |f:1.2|

Inputs

Step One
Name
hexanes
Quantity
0 (± 1) mol
Type
solvent
Smiles
Step Two
Name
Quantity
13.67 g
Type
reactant
Smiles
BrC1=NNC2=CC=C(C=C12)C#N
Name
Quantity
2.06 g
Type
reactant
Smiles
O.C1(=CC=C(C=C1)S(=O)(=O)O)C
Name
Quantity
11.2 mL
Type
reactant
Smiles
O1CCCC=C1
Name
Quantity
247 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was refluxed under a nitrogen atmosphere for 14 h
Duration
14 h
CUSTOM
Type
CUSTOM
Details
The reaction was quenched with saturated aqueous sodium bicarbonate (sat. aq. NaHCO3)
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted twice with EtOAc
WASH
Type
WASH
Details
The combined organics were washed with 2×
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
aq. NaCl, and dried over Na2SO4

Outcomes

Product
Name
Type
product
Smiles
Name
Type
product
Smiles
BrC1=NN(C2=CC=C(C=C12)C#N)C1OCCCC1
Measurements
Type Value Analysis
AMOUNT: MASS 14.34 g
YIELD: PERCENTYIELD 76%
YIELD: CALCULATEDPERCENTYIELD 76.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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